molecular formula C15H19F2NO B11076206 (2,3-Difluoro-4-methylphenyl)(2-ethylpiperidin-1-yl)methanone

(2,3-Difluoro-4-methylphenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B11076206
M. Wt: 267.31 g/mol
InChI Key: DHJBSSAFFXBGIW-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone is a chemical compound with the molecular formula C15H19F2NO It is characterized by the presence of difluoromethyl and ethylpiperidino groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone typically involves the reaction of 2,3-difluoro-4-methylbenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluoro-4-methylphenyl)(4-ethyl-1-piperazinyl)methanone
  • (2,3-Difluoro-4-methylphenyl)(3-methyl-1-piperidinyl)methanone

Uniqueness

(2,3-Difluoro-4-methylphenyl)(2-ethylpiperidino)methanone is unique due to the presence of both difluoromethyl and ethylpiperidino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C15H19F2NO

Molecular Weight

267.31 g/mol

IUPAC Name

(2,3-difluoro-4-methylphenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H19F2NO/c1-3-11-6-4-5-9-18(11)15(19)12-8-7-10(2)13(16)14(12)17/h7-8,11H,3-6,9H2,1-2H3

InChI Key

DHJBSSAFFXBGIW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C(=C(C=C2)C)F)F

Origin of Product

United States

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